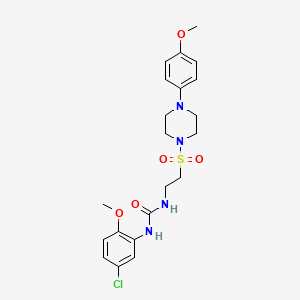
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a cyano group and an enamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2-bromophenylamine and 2-chloro-6-fluorobenzaldehyde.
Formation of Enamine: The first step involves the condensation of 2-bromophenylamine with 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide to form an enamine intermediate.
Addition of Cyano Group: The enamine intermediate is then reacted with a cyanating agent like malononitrile under basic conditions to introduce the cyano group, forming the desired this compound.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of oxidized products such as aldehydes or ketones.
Reduction: Formation of reduced products such as amines or alcohols.
Hydrolysis: Formation of carboxylic acids or amides.
科学的研究の応用
Chemistry
In organic synthesis, (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities, although specific studies would be required to confirm these effects.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics like thermal stability or resistance to degradation.
作用機序
The mechanism by which (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the cyano group can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(E)-N-(2-bromophenyl)-3-(2-chlorophenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the fluorine atom.
(E)-N-(2-bromophenyl)-3-(2-fluorophenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the chlorine atom.
(E)-N-(2-chlorophenyl)-3-(2-fluorophenyl)-2-cyanoprop-2-enamide: Similar structure but lacks the bromine atom.
Uniqueness
The presence of bromine, chlorine, and fluorine atoms in (E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, providing distinct advantages in various applications.
特性
IUPAC Name |
(E)-N-(2-bromophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClFN2O/c17-12-4-1-2-7-15(12)21-16(22)10(9-20)8-11-13(18)5-3-6-14(11)19/h1-8H,(H,21,22)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHKHTMTAJFRDS-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=C(C=CC=C2Cl)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=C(C=CC=C2Cl)F)/C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-Chlorophenoxy)-3-nitrophenyl]methyl 3-chlorobenzoate](/img/structure/B2606655.png)




![N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2606664.png)
![5-{1-[(3,4-Diethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2606665.png)
![N-[(2-Chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2606668.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2606670.png)


![2-(benzo[d]thiazol-2-ylthio)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2606675.png)
